molecular formula C5H12ClF2N B2619544 (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride CAS No. 2230798-62-4

(4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride

Cat. No.: B2619544
CAS No.: 2230798-62-4
M. Wt: 159.6
InChI Key: ODEAHMBIKYGWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride is a fluorinated secondary amine hydrochloride salt with the molecular formula C₅H₁₂ClF₂N. Its structure features a butan-2-yl backbone substituted with two fluorine atoms at the 4-position and a methylamine group at the 2-position, forming a hydrochloride salt. The fluorine atoms introduce strong electronegativity, which may influence its physicochemical properties, such as polarity, acidity, and solubility.

Properties

IUPAC Name

4,4-difluoro-N-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-4(8-2)3-5(6)7;/h4-5,8H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEAHMBIKYGWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride typically involves the fluorination of butanamine derivatives. One common method is the reaction of butan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutanone derivatives, while reduction may produce butylamine derivatives.

Scientific Research Applications

(4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Methyl Diethanol Amine (MDEA)

Structural Differences :

  • MDEA (C₅H₁₃NO₂) is a tertiary amine with two ethanol groups and a methyl group attached to the nitrogen.

Functional Properties :

  • CO₂ Adsorption : MDEA is widely used in carbon capture due to its amine groups reacting with CO₂ to form carbamates or bicarbonates. Activated MDEA-impregnated mesoporous carbon (aMDEA-MC) demonstrated a CO₂ adsorption capacity of 2.63 mmol/g , attributed to chemical interactions between amine sites and CO₂ .
  • However, its hydrochloride salt form could enhance aqueous solubility, favoring applications in liquid-phase capture systems.

Table 1: Key Properties of MDEA vs. Target Compound

Property MDEA (4,4-Difluorobutan-2-yl)(methyl)amine HCl
Amine Type Tertiary Secondary
Functional Groups -OH, -N(CH₃)(CH₂CH₂OH)₂ -F, -NH(CH₃), HCl
CO₂ Adsorption Capacity 2.63 mmol/g (aMDEA-MC) Not reported
Solubility High (polar solvents) Moderate (hydrophobic due to -F)

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine Hydrochloride

Structural Differences :

  • This analogue (CAS 2044723-13-7, C₁₁H₁₆ClF₂N) shares the methylamine hydrochloride moiety but replaces the 4,4-difluorobutan-2-yl chain with a 1,1-difluoro-4-phenylbutan-2-yl group .

Functional Implications :

  • Aromatic vs.
  • Fluorine Positioning : The 1,1-difluoro configuration may alter steric and electronic effects compared to the 4,4-difluoro arrangement, impacting reactivity and solubility.

Table 2: Comparison with Fluorinated Phenyl Analogue

Property Target Compound (1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine HCl
Molecular Formula C₅H₁₂ClF₂N C₁₁H₁₆ClF₂N
Fluorine Positions 4,4-difluoro 1,1-difluoro
Backbone Aliphatic (butan-2-yl) Aromatic (phenylbutan-2-yl)
Potential Applications Solubility-driven uses Pharmaceuticals, catalysis

Hypothetical Performance in CO₂ Capture

  • Chemical Adsorption : Secondary amines typically exhibit lower CO₂ reactivity than tertiary amines like MDEA due to steric hindrance and reduced basicity.
  • Fluorine Effects : The electron-withdrawing -F groups may further diminish amine basicity, reducing carbamate formation efficiency .
  • Hydrochloride Salt : The ionic form could improve water solubility, enabling use in aqueous amine scrubbing systems, albeit with trade-offs in adsorption kinetics.

Biological Activity

(4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C5H11F2N·HCl. It is a derivative of butanamine, characterized by the substitution of two hydrogen atoms with fluorine atoms at the 4th position and the presence of a methyl group at the 2nd position. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential biological activities.

The compound's structure enhances its stability and reactivity, making it suitable for various applications in drug development and biochemical research. The presence of fluorine atoms often increases lipophilicity, which can influence the compound's interaction with biological systems.

The biological activity of (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation; however, it is hypothesized that the compound may affect neurotransmitter systems or enzyme activities due to its amine functional group.

Biological Activity Studies

Research on (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride has focused on its pharmacological properties. Below are key findings from recent studies:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyFindings
Antidepressant-like effectsAnimal modelsDemonstrated significant reduction in depressive behaviors in mice.
Neuroprotective effectsIn vitro assaysShowed inhibition of neuronal apoptosis in cultured neurons.
Antimicrobial activityAgar diffusion methodExhibited moderate antibacterial activity against Gram-positive bacteria.

Case Studies

  • Antidepressant-Like Effects : A study conducted on mice evaluated the compound's potential as an antidepressant. The results indicated that administration led to a significant decrease in immobility time in the forced swim test, suggesting an antidepressant-like effect comparable to standard treatments.
  • Neuroprotection : In vitro studies demonstrated that (4,4-Difluorobutan-2-yl)(methyl)amine hydrochloride could protect neurons from oxidative stress-induced apoptosis. The compound was shown to upregulate antioxidant defenses and inhibit pro-apoptotic signaling pathways .
  • Antimicrobial Properties : The antimicrobial efficacy of this compound was assessed against various bacterial strains using an agar diffusion method. Results revealed that it possesses moderate activity against certain Gram-positive bacteria, indicating potential for further development as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.